4-[(4-tert-butylphenyl)-oxomethyl]-N-[2-(2-pyridinyl)ethyl]-1H-pyrrole-2-carboxamide
Overview
Description
The compound “4-[(4-tert-butylphenyl)-oxomethyl]-N-[2-(2-pyridinyl)ethyl]-1H-pyrrole-2-carboxamide” is a chemical entity of biological interest . It has a molecular formula of C23H25N3O2 . The compound is an aromatic ketone .
Molecular Structure Analysis
The compound has a net charge of 0, an average mass of 375.464, and a mono-isotopic mass of 375.19468 . Its structure includes a pyrrole ring attached to a carboxamide group and a tert-butylphenyl group .Physical And Chemical Properties Analysis
The compound has a net charge of 0, an average mass of 375.464, and a mono-isotopic mass of 375.19468 . More detailed physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the sources I have access to.Scientific Research Applications
Polymer Synthesis and Properties
Polymers derived from similar aromatic compounds have been extensively studied for their unique properties. For instance, Hsiao, Yang, and Chen (2000) synthesized ortho-linked polyamides with main-chain ether linkages and ortho-phenylene units, showing high thermal stability and solubility in polar solvents, along with the ability to form transparent, flexible films. This research highlights the potential for developing new materials with specific mechanical and thermal properties suitable for high-performance applications (Hsiao, Yang, & Chen, 2000).
Heterocycle Synthesis
The compound's structure suggests its utility in synthesizing heterocyclic compounds, which are crucial in pharmaceuticals and materials science. Ergun et al. (2014) demonstrated the synthesis of novel thio- and furan-fused heterocycles, indicating the compound's potential role in creating diverse heterocyclic structures with significant biological and material applications (Ergun et al., 2014).
Catalysis in Organic Synthesis
Compounds with similar functionalities have been explored for their catalytic roles in organic synthesis. For example, Mennenga et al. (2015) discussed polymethacrylates containing a 4-amino-pyridyl derivative, effectively catalyzing acylation reactions. This points to the potential of our compound of interest in facilitating organic transformations, enhancing reaction efficiencies, and selectivities (Mennenga et al., 2015).
Supramolecular Chemistry
The pyridyl and carboxamide groups in the compound suggest applications in supramolecular chemistry. Sun et al. (2012) explored carboxylate-assisted ethylamide metal–organic frameworks (MOFs), demonstrating the potential of structurally similar compounds in forming MOFs with unique properties such as luminescence and thermostability. This research avenue could lead to the development of new materials for sensing, catalysis, and gas storage (Sun et al., 2012).
properties
IUPAC Name |
4-(4-tert-butylbenzoyl)-N-(2-pyridin-2-ylethyl)-1H-pyrrole-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O2/c1-23(2,3)18-9-7-16(8-10-18)21(27)17-14-20(26-15-17)22(28)25-13-11-19-6-4-5-12-24-19/h4-10,12,14-15,26H,11,13H2,1-3H3,(H,25,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOPGFRQPXYLMRT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)C2=CNC(=C2)C(=O)NCCC3=CC=CC=N3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(4-tert-butylphenyl)-oxomethyl]-N-[2-(2-pyridinyl)ethyl]-1H-pyrrole-2-carboxamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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